N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Description
N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H25N3O5S and a molecular weight of 431.51 g/mol . This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenylsulfonyl group, and a piperidinecarboxamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C21H25N3O5S |
|---|---|
Molecular Weight |
431.5g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C21H25N3O5S/c1-15(25)22-17-3-5-18(6-4-17)23-21(26)16-11-13-24(14-12-16)30(27,28)20-9-7-19(29-2)8-10-20/h3-10,16H,11-14H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
URJXBABWFGXMRO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the acetylamino group: This step involves the acetylation of aniline derivatives.
Introduction of the methoxyphenylsulfonyl group: This is achieved through sulfonylation reactions using appropriate sulfonyl chlorides.
Formation of the piperidinecarboxamide group: This step involves the reaction of piperidine derivatives with carboxylic acid derivatives under suitable conditions.
Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and methoxyphenylsulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(4-ACETAMIDOPHENYL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds such as:
N-Acetyl-4,4’-diaminodiphenylsulfone: This compound has similar structural features but lacks the piperidinecarboxamide group.
N-(4-Ethenylphenyl)acetamide: This compound has an ethenyl group instead of the methoxyphenylsulfonyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
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